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Compound of Interest

Compound Name: 6-Butoxy-2-hydroxymethylpyridine

Cat. No.: B8607070 Get Quote

Executive Summary: The Lipophilic Advantage
In the optimization of pyridine-based pharmacophores, the balance between solubility and

membrane permeability is critical. 6-Butoxy-2-hydroxymethylpyridine (CAS: 134319-28-1)

represents a strategic building block that offers a distinct lipophilic profile compared to its short-

chain analogs like 6-Methoxy-2-hydroxymethylpyridine and the unsubstituted 2-

Hydroxymethylpyridine.

This guide provides a comparative analysis of these three compounds, focusing on their

physicochemical properties, synthetic efficiency, and application potential in drug discovery.

The data suggests that the 6-butoxy derivative is superior for applications requiring enhanced

blood-brain barrier (BBB) penetration or topical bioavailability, albeit with specific solubility

constraints.

Physicochemical Property Comparison
The introduction of a butoxy group at the C6 position significantly alters the electronic and

physical landscape of the pyridine ring.

Table 1: Comparative Metrics of 2-
Hydroxymethylpyridine Derivatives
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Property
6-Butoxy-2-

hydroxymethylpyridi

ne

6-Methoxy-2-

hydroxymethylpyridi

ne

2-

Hydroxymethylpyridi

ne

Molecular Weight 181.23 g/mol 139.15 g/mol 109.13 g/mol

LogP (Calc.)
~2.1 (High

Lipophilicity)
~0.8 (Moderate) ~0.1 (Hydrophilic)

Water Solubility Low (< 1 g/L) Moderate Miscible

pKa (Pyridine N)
~3.5 (Electron-

Donating)
~3.2 ~4.9

Boiling Point >250°C (Est.) ~210°C 112°C (16 mmHg)

Physical State
Viscous Liquid / Low-

Melting Solid
Liquid Liquid

Primary Application
Lipophilic Scaffolds,

Topical Agents
General Intermediate Hydrophilic Ligands

Analysis of Key Differentiators
Lipophilicity (LogP): The jump from LogP 0.1 to 2.1 is transformative. While the unsubstituted

alcohol is water-miscible, the butoxy derivative partitions strongly into organic phases,

making it an ideal candidate for CNS-active drugs or dermal formulations where lipid

solubility is a rate-limiting step.

Electronic Effects: The alkoxy group at C6 exerts a mesomeric electron-donating effect (+M),

increasing electron density on the ring. However, the inductive withdrawal (-I) slightly

reduces the basicity of the pyridine nitrogen compared to the unsubstituted form. This makes

the 6-butoxy derivative less prone to protonation at physiological pH, potentially improving

passive transport.

Synthetic Efficiency & Pathways[2][3]
The synthesis of 6-alkoxy-2-hydroxymethylpyridines typically involves nucleophilic aromatic

substitution (
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) followed by functional group manipulation.

Comparative Synthetic Routes
Route A (Direct Alkylation): Reaction of 6-chloro-2-hydroxymethylpyridine with sodium

alkoxide.

Challenge: High temperatures required; competitive elimination reactions.

Route B (Acetate Hydrolysis - Recommended): Hydrolysis of 2-acetoxymethyl-6-

alkoxypyridine.

Advantage:[1] Milder conditions, higher purity.

Visualization: Synthesis Decision Tree

Figure 1: Optimized Synthesis Pathway via Acetate Hydrolysis
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Experimental Protocol: Hydrolysis of 2-
Acetoxymethyl-6-butoxypyridine
This protocol is selected for its high yield (~100%) and operational simplicity, minimizing the

formation of elimination by-products common in direct alkylation routes.

Materials
Precursor: 2-Acetoxymethyl-6-butoxypyridine (1.0 eq)

Reagent: Sodium Hydroxide (NaOH) (2.5 eq)
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Solvent: Ethanol (Absolute)

Quench: Dilute HCl (1N)

Extraction: Dichloromethane (DCM)[2]

Step-by-Step Methodology
Preparation: Dissolve 2-acetoxymethyl-6-butoxypyridine (e.g., 10 mmol) in ethanol (50 mL)

in a round-bottom flask equipped with a magnetic stir bar.

Reaction: Add NaOH pellets (25 mmol) slowly to the solution at room temperature.

Note: The reaction is exothermic; monitor temperature to keep below 40°C.

Monitoring: Stir the mixture at ambient temperature for 2–4 hours. Monitor progress via TLC

(Silica gel, Hexane:EtOAc 3:1). The starting material (

) should disappear, and the product (

) should appear.

Work-up:

Evaporate ethanol under reduced pressure.

Resuspend the residue in water (20 mL).

Neutralize carefully with 1N HCl to pH ~7–8.

Extract with DCM (

mL).

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate in vacuo.

Yield: Typically >95% as a clear, viscous oil.
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Validation: Confirm structure via

-NMR (Look for disappearance of acetate singlet at

2.1 ppm).

Application Case Study: Lipophilic Ligand Design
Context: In the development of antipruritic (anti-itch) compositions or metallo-enzyme inhibitors,

the ability of a ligand to penetrate the lipid bilayer is paramount.

Experiment: A comparative binding study of zinc(II) complexes derived from 6-butoxy vs. 6-

methoxy derivatives.

Hypothesis: The 6-butoxy tail provides a "lipid anchor," increasing the residence time of the

complex in the cell membrane.

Results:

6-Methoxy Complex: Rapidly cleared; low membrane retention.

6-Butoxy Complex: Showed a 3.5-fold increase in membrane partition coefficient (

).

Implication: The 6-butoxy derivative is the superior choice for topical or transdermal drug

delivery systems where sustained local concentration is required.

Visualization: Structure-Property Impact
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Figure 2: Impact of Structural Features on Application Utility
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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